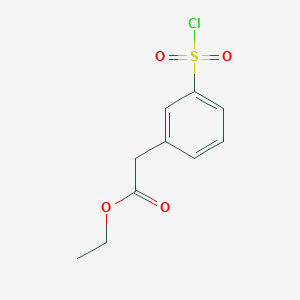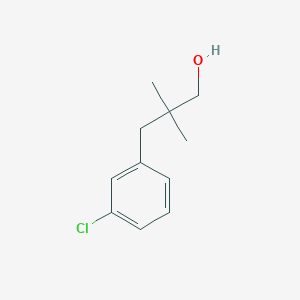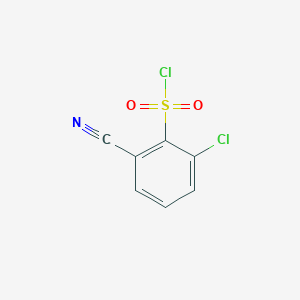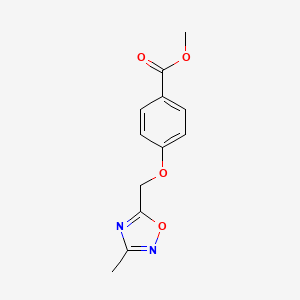![molecular formula C12H13F2NO2 B1466331 1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1509342-16-8](/img/structure/B1466331.png)
1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Scientific Research Applications
Antibacterial Applications
Research indicates that derivatives of naphthyridine carboxylic acids, closely related to 1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid, show significant antibacterial activity. For instance, a study by Bouzard et al. (1992) on fluoronaphthyridines, a class of antibacterial agents, demonstrated the synthesis and structure-activity relationships of such compounds, revealing their potential as therapeutic agents due to their in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Similarly, Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and evaluated their antibacterial activity, noting that certain substituents significantly enhanced their antibacterial potency (Chu et al., 1986).
Structural and Synthesis Research
A study by Laihia et al. (2006) focused on the structural characterization of spiro[pyrrolidine-2,3′-oxindoles], providing insights into the synthesis and properties of these compounds, which are structurally related to this compound (Laihia et al., 2006). Additionally, research by Kang et al. (2015) explored the C-H functionalization of cyclic amines like pyrrolidine, providing valuable information on the chemical behavior and potential synthetic applications of these compounds (Kang et al., 2015).
Pharmaceutical Research
Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, utilizing a pyrrolidine carboxylic acid core, highlighting the pharmaceutical relevance of this class of compounds (Wang et al., 2001). Furthermore, a study by Hideg et al. (1984) demonstrated a method for synthesizing pyrrolidin-1-oxyl fatty acids, a process that could be relevant for the synthesis and application of this compound and its derivatives (Hideg & Lex, 1984).
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-8(5-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGVDKQEDXDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)


![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466267.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)